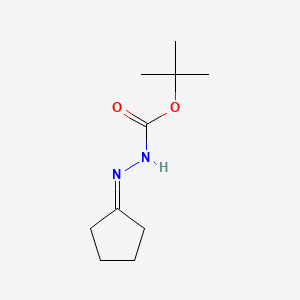

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(cyclopentylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWAYUZEWSSBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398874 | |

| Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79201-39-1 | |

| Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate, a molecule of significant interest in the field of medicinal chemistry. With the CAS Number 79201-39-1, this compound has been identified as a potential agonist for human liver receptors, exhibiting a pharmacokinetic and molecular target profile akin to endogenous tyrosine kinase ligands. This guide delves into its chemical properties, synthesis, and characterization, with a particular focus on its promising applications in drug development, especially in the context of metabolic diseases such as type II diabetes. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required to explore the therapeutic potential of this and related compounds.

Introduction: A Molecule of Therapeutic Promise

In the landscape of modern drug discovery, the identification of small molecules that can modulate key signaling pathways with high specificity and efficacy is a paramount objective. This compound emerges as a noteworthy candidate in this pursuit. Structurally, it is a hydrazinecarboxylate derivative, a class of compounds known for their diverse biological activities. Its potential role as an agonist of hepatic tyrosine kinase receptors places it at the intersection of metabolic regulation and cellular signaling, making it a compelling subject for further investigation in the quest for novel therapeutics for metabolic disorders.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79201-39-1 |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | tert-butyl 2-cyclopentylidenehydrazine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)NN=C1CCCC1 |

| Appearance | Expected to be a solid or oil |

Synthesis and Purification: A Streamlined Approach

The synthesis of this compound is predicated on a well-established chemical transformation: the condensation of a ketone with a hydrazine derivative. This reaction is valued for its efficiency and high yield.

Underlying Chemistry: The Condensation Reaction

The core of the synthesis is the reaction between tert-butyl carbazate and cyclopentanone. In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the cyclopentanone. This is followed by the elimination of a water molecule to form the hydrazone product. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the hydrazine moiety, preventing unwanted side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

tert-Butyl carbazate

-

Cyclopentanone

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Magnesium Sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl carbazate (1 equivalent) in anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add cyclopentanone (1 equivalent) followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the product.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer contains the desired product.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: Proposed agonistic action on a hepatic tyrosine kinase signaling pathway.

Safety and Handling: A Prudent Approach

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, safety precautions can be inferred from related hydrazine derivatives. [2][3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting metabolic diseases. Its potential as a hepatic tyrosine kinase agonist warrants further investigation to elucidate its precise molecular target and to fully characterize its pharmacological profile. Future research should focus on:

-

Target Identification: Identifying the specific hepatic tyrosine kinase receptor(s) that this compound interacts with.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy, potency, selectivity, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its activity and drug-like properties.

This in-depth technical guide serves as a foundational resource for researchers embarking on the exploration of this compound and its potential to address the unmet medical needs in the realm of metabolic disorders.

References

- Biosynth. (n.d.). This compound | 79201-39-1.

- PubChem. (n.d.). tert-Butyl carbazate.

- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.

- Fisher Scientific. (2021, December 24). Safety Data Sheet: Hydrazinecarboxylic acid, methyl ester.

- Santa Cruz Biotechnology. (n.d.). Hydrazine.

- Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Hydrazine monohydrate.

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Methyl carbazate.

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Hydrazinecarboxamide, 2-(1-methylethylidene)-.

- Rask-Madsen, C., & King, G. L. (2022). Tyrosine Kinase Targeting: A Potential Therapeutic Strategy for Diabetes. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 16(2), 108-119.

- Dr. Oracle. (n.d.). What is the clinical relationship between tyrosine kinase and insulin?.

- Boucher, J., Kleinridders, A., & Kahn, C. R. (2016). The Insulin Receptor and Its Signal Transduction Network. In Endotext. MDText.com, Inc.

- Assay Genie. (2022, February 23). Insulin Signaling and RTK: An Overview.

Sources

An In-Depth Technical Guide to tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a Boc-protected hydrazone that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structural motif, featuring a protected hydrazine group, makes it a key component in the synthesis of various heterocyclic compounds and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, offering synthetic versatility. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and its applications, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties and Characterization

The fundamental characteristics of this compound define its behavior in chemical reactions and its handling requirements. A precise understanding of these properties is essential for its effective application in research and development.

| Property | Value | Reference |

| Molecular Weight | 198.26 g/mol | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |

| CAS Number | 79201-39-1 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NN=C1CCCC1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a condensation reaction between cyclopentanone and tert-butyl carbazate. This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of tert-butyl carbazate to the electrophilic carbonyl carbon of cyclopentanone. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The subsequent elimination of a water molecule from the resulting intermediate yields the stable C=N double bond of the hydrazone product. The use of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates the reaction, often under reflux to ensure completion.[2]

Experimental Protocol

Materials:

-

Cyclopentanone

-

tert-Butyl carbazate[3]

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl carbazate (1.0 equivalent) in absolute ethanol.

-

Add cyclopentanone (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in medicinal chemistry and drug discovery. The Boc-protected hydrazine moiety is a precursor to various functional groups and heterocyclic systems that are prevalent in bioactive molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a synthetic intermediate. The Boc group can be removed under acidic conditions to yield the free hydrazine, which can then be used in a variety of subsequent reactions. For instance, it can be a key component in the synthesis of pyrazole and pyridazinone derivatives, which are known to exhibit a wide range of biological activities.

Potential Pharmacological Significance

While this compound itself is not typically the final active pharmaceutical ingredient (API), the cyclopentylidene moiety can be found in various drug candidates. The rigid, puckered structure of the cyclobutane and cyclopentane rings can be used to orient pharmacophore groups, improve metabolic stability, and fill hydrophobic pockets in protein targets.[4]

Furthermore, some research suggests that molecules with similar structures may act as agonists for certain human liver receptors, with pharmacokinetic profiles similar to endogenous tyrosine kinase ligands.[1] This indicates that derivatives of this compound could be explored for the treatment of metabolic diseases like type II diabetes.[1]

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound of significant utility in organic synthesis. Its defined molecular weight of 198.26 g/mol and well-understood reactivity make it a reliable building block for the creation of more complex molecules.[1] Its straightforward synthesis and the versatility of the Boc-protected hydrazine group ensure its continued relevance in the fields of medicinal chemistry and materials science, providing a valuable scaffold for the development of novel compounds with potential therapeutic applications.

References

-

PubChem. (n.d.). N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester. Retrieved from PubChem website. [Link]

-

ResearchGate. (n.d.). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. Retrieved from ResearchGate website. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. Retrieved from PubChem website. [Link]

-

PrepChem. (n.d.). Preparation of tert-Butyl carbazate. Retrieved from PrepChem website. [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from Organic Syntheses website. [Link]

-

PubChem. (n.d.). tert-Butyl carbazate. Retrieved from PubChem website. [Link]

-

PrepChem. (n.d.). Synthesis of tert.-butyl (1R,cis) 2,2-dimethyl-3-(3-hydroxy-3-oxo-1-propynyl)-cyclopropane-1-carboxylate. Retrieved from PrepChem website. [Link]

-

MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from MDPI website. [Link]

-

Molbase. (n.d.). tert-Butyl 2-(2-(4-chlorophenyl)-1-(cyclobutylamino)ethylidene)hydrazinecarboxylate. Retrieved from Molbase website. [Link]

-

Royal Society of Chemistry. (2024). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

-

PubMed Central. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from PubMed Central website. [Link]

-

PubChem. (n.d.). Tert-butyl cyclopentanecarboxylate. Retrieved from PubChem website. [Link]

-

Ch肽生物科技. (n.d.). This compound. Retrieved from Ch肽生物科技 website. [Link]

-

PubMed. (2024). Covalent fragment-based drug discovery for target tractability. Retrieved from PubMed website. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise promising candidate. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a molecule of interest in various synthetic and medicinal chemistry endeavors. While specific, publicly available quantitative solubility data for this compound is scarce, this document serves as a robust framework for approaching its solubility assessment. We will delve into the theoretical underpinnings of solubility, predictive methodologies based on molecular structure, and detailed experimental protocols for empirical determination. This guide is designed not merely as a set of instructions, but as a self-validating system of scientific inquiry, empowering you to generate reliable and reproducible solubility data.

Understanding the Molecule: Physicochemical Profile of this compound

Before embarking on solubility studies, a thorough understanding of the molecule's physicochemical properties is paramount. This compound (C₁₀H₁₈N₂O₂) possesses a molecular weight of approximately 198.26 g/mol .[1] Its structure features a bulky, lipophilic tert-butyl group and a cyclopentylidene moiety, which contribute to its non-polar character. The presence of the hydrazinecarboxylate group, however, introduces polarity and the potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O and N-N). This amphipathic nature suggests a nuanced solubility profile, with expected solubility in a range of organic solvents and limited aqueous solubility.

Table 1: Key Physicochemical Properties of this compound and Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₁₀H₁₈N₂O₂ | 198.26[1] | N/A | 1 | 3 |

| tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C₉H₁₈N₂O₂ | 186.25[2] | 1.6[2] | 1 | 3 |

| tert-Butyl cyclopentanecarboxylate | C₁₀H₁₈O₂ | 170.25[3] | 2.6[3] | 0 | 2 |

| N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | C₁₈H₂₇N₃O₂ | 317.4[4] | 3.4[4] | 2 | 4 |

Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.

The structural similarity to other Boc-protected hydrazines and cyclopentane derivatives provides valuable clues. The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that non-polar molecules will dissolve in non-polar solvents, and polar molecules in polar solvents.[5][6] Given the blend of polar and non-polar regions in our target molecule, a systematic evaluation across a spectrum of solvents is warranted.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as an energetic balance between three key interactions:

-

Solute-Solute Interactions: The forces holding the molecules of the solid compound together in its crystal lattice.

-

Solvent-Solvent Interactions: The intermolecular forces between the molecules of the liquid solvent.

-

Solute-Solvent Interactions: The forces that form between the solute and solvent molecules upon mixing.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[7]

Predictive Approaches to Solubility Assessment

In the absence of empirical data, computational tools can offer valuable initial estimates of a compound's solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use a compound's structural features to predict its physicochemical properties, including solubility.

-

LogP/LogS Calculators: The partition coefficient (LogP) between octanol and water is a well-established measure of lipophilicity. Several online tools can predict LogP and aqueous solubility (LogS) based on the molecular structure. While these are estimations, they can guide solvent selection for experimental work.

Based on the structure of this compound, a moderately positive LogP value would be anticipated, suggesting a preference for less polar organic solvents over water.

Experimental Determination of Solubility: A Methodical Approach

The empirical determination of solubility is the gold standard. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution to an aqueous buffer, begins to precipitate.[8][9][10] This method is fast but may overestimate the true solubility as it can favor the formation of amorphous precipitates or supersaturated solutions.[11]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[12][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14][15] This is a more time-consuming but more accurate and relevant measure for formulation and development.

Recommended Solvents for Screening

A diverse panel of solvents should be selected to probe the solubility of this compound, covering a range of polarities:

-

Non-Polar: Heptane, Toluene

-

Moderately Polar: Dichloromethane, Diethyl Ether, Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Aqueous: Water, Phosphate-Buffered Saline (PBS) pH 7.4

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. A general guideline is to add enough solid so that undissolved material is clearly visible after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed to let the solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method for assessing the kinetic solubility of this compound.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Nephelometer (plate reader capable of measuring light scattering)

-

Multichannel pipette

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Using a multichannel pipette, add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentration. It is common to perform serial dilutions to test a range of concentrations.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Measure the light scattering (turbidity) in each well using a nephelometer.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which the turbidity of the sample is not significantly different from the background turbidity of the buffer and DMSO mixture.

-

Visualizing the Workflow

Figure 1: A generalized workflow for determining the thermodynamic and kinetic solubility of a target compound.

Concluding Remarks for the Practicing Scientist

The solubility of this compound, like any compound destined for biological application, is a critical parameter that must be thoroughly characterized. While this guide does not provide definitive solubility values, it equips the researcher with the foundational knowledge and practical methodologies to confidently determine them. By employing a systematic approach that combines predictive understanding with rigorous experimental validation, you can generate the high-quality solubility data necessary to make informed decisions in your research and development pipeline. The protocols and principles outlined herein are designed to be adaptable and serve as a starting point for developing a comprehensive solubility profile for this and other molecules of interest.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[16]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 858-864.[11]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry, 72(7), 1781-1787.[8]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[9]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy website.[5]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[17]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources website.[6]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[10]

-

University of Toronto. (2023). Solubility of Organic Compounds.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.[12]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery website.[18]

-

Solubility of Things. (n.d.). Hydrazine. Retrieved from Solubility of Things website.[19]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website.[13]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps website.[7]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility.[14]

-

PubChem. (n.d.). N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester. Retrieved from PubChem website.[4]

-

ResearchGate. (2025). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.[15]

-

Biosynth. (n.d.). This compound. Retrieved from Biosynth website.[1]

-

PubChem. (n.d.). tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. Retrieved from PubChem website.[2]

-

PubChem. (n.d.). Tert-butyl cyclopentanecarboxylate. Retrieved from PubChem website.[3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C9H18N2O2 | CID 12017199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl cyclopentanecarboxylate | C10H18O2 | CID 13978314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | C18H27N3O2 | CID 50998914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. ovid.com [ovid.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. evotec.com [evotec.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Spectral Analysis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a molecule of significant interest within the realms of synthetic chemistry and drug discovery. As a derivative of tert-butyl carbazate, it serves as a versatile building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles which are prevalent in many biologically active compounds.[1][2] The formation of the hydrazone linkage with cyclopentanone introduces a key structural motif. Understanding the precise molecular structure and purity of this compound is paramount for its effective use, making a thorough spectral analysis an indispensable component of its characterization. This in-depth guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The molecule consists of a tert-butoxycarbonyl (Boc) protecting group attached to a hydrazine moiety, which in turn is condensed with cyclopentanone to form a hydrazone.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Singlet (broad) | 1H | N-H |

| ~2.4-2.6 | Multiplet | 2H | α-CH ₂ (cyclopentylidene) |

| ~2.2-2.4 | Multiplet | 2H | α'-CH ₂ (cyclopentylidene) |

| ~1.7-1.9 | Multiplet | 4H | β,β'-CH ₂ (cyclopentylidene) |

| 1.50 | Singlet | 9H | C(CH ₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: A broad singlet is anticipated in the downfield region (~8.0-8.5 ppm) corresponding to the N-H proton of the hydrazone. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Cyclopentylidene Protons: The four sets of methylene protons on the cyclopentylidene ring are expected to be diastereotopic, leading to complex multiplets. The protons alpha to the C=N bond are expected to be the most deshielded, appearing at approximately 2.4-2.6 ppm and 2.2-2.4 ppm. The remaining four protons on the beta carbons would appear further upfield as a multiplet around 1.7-1.9 ppm.

-

tert-Butyl Protons: A sharp, intense singlet at approximately 1.50 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C =N |

| ~155 | C =O |

| ~80 | C (CH₃)₃ |

| ~35-38 | α-C H₂ (cyclopentylidene) |

| ~28 | C(C H₃)₃ |

| ~26-29 | α'-C H₂ (cyclopentylidene) |

| ~24-26 | β,β'-C H₂ (cyclopentylidene) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl and Imine Carbons: The carbonyl carbon of the carbazate group is expected to appear around 155 ppm. The imine carbon (C=N) of the hydrazone is typically found further downfield, in the range of 160-165 ppm.

-

Quaternary and Methylene Carbons: The quaternary carbon of the tert-butyl group is anticipated around 80 ppm. The methylene carbons of the cyclopentylidene ring will appear in the aliphatic region, with the alpha carbons being more deshielded (~35-38 ppm and ~26-29 ppm) than the beta carbons (~24-26 ppm).

-

tert-Butyl Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give rise to a single signal at approximately 28 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Medium | N-H stretch |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1700-1725 | Strong | C=O stretch (carbamate) |

| ~1640-1660 | Medium | C=N stretch (hydrazone) |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~1250, ~1160 | Strong | C-O stretch (carbamate) |

Interpretation of the IR Spectrum:

-

N-H Stretch: A medium intensity band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.

-

C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the tert-butyl and cyclopentylidene groups.[3]

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate functional group.[3]

-

C=N Stretch: The C=N stretching vibration of the hydrazone is expected to appear as a medium intensity band around 1640-1660 cm⁻¹.

-

C-H Bend: The characteristic bending vibration for a tert-butyl group is often observed around 1365 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the carbamate group are expected around 1250 cm⁻¹ and 1160 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent and cast a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment |

| 199.1492 | [M+H]⁺ (Molecular Ion) |

| 143.0866 | [M - C₄H₈ + H]⁺ |

| 101.0706 | [Boc]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum:

The expected molecular weight of this compound (C₁₀H₁₈N₂O₂) is 198.26 g/mol . In positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 199.1492.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of this compound.

A major fragmentation pathway involves the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment at m/z 143.0866. Another characteristic fragmentation is the formation of the tert-butyl cation ([C₄H₉]⁺) at m/z 57.0704, which is often a prominent peak for compounds containing a tert-butyl group. The Boc group itself can also be observed as a fragment ion at m/z 101.0706.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). Acquire the mass spectrum in positive ion mode.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted data and their interpretations presented in this guide offer a valuable resource for researchers in synthetic chemistry and drug development, enabling confident characterization of this important chemical intermediate. The synergistic use of these analytical techniques ensures a high degree of certainty in the structural assignment, which is a critical step in any chemical research and development pipeline.

References

-

MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Rigorous Characterization

In the landscape of modern drug discovery and fine chemical synthesis, tert-Butyl 2-cyclopentylidenehydrazinecarboxylate (CAS No. 79201-39-1) serves as a valuable synthetic intermediate. Its structure, featuring a Boc-protected hydrazine linked to a cyclopentylidene moiety, presents a unique combination of functional groups—a hydrazone, a carbamate, and aliphatic rings. This versatility makes it a key building block, but also necessitates an unambiguous and thorough structural confirmation before its inclusion in downstream applications. The presence of isomers (E/Z at the C=N bond) and potential impurities from its synthesis (e.g., unreacted cyclopentanone or tert-butyl carbazate) demand a multi-faceted analytical approach.

This guide eschews a simple recitation of data. Instead, it offers a holistic strategy, detailing not just the expected spectroscopic outcomes but the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation. We will proceed through a logical workflow, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating analytical picture.

Molecular Identity and Analytical Workflow

The target molecule, this compound, has a chemical formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[1] The structural confirmation process is a systematic integration of complementary spectroscopic techniques.

Caption: Structure of this compound with key proton groups labeled.

-

δ ~ 8.0-8.5 ppm (Singlet, broad, 1H, (b)): This signal corresponds to the N-H proton of the carbazate group. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly variable depending on concentration and solvent.

-

δ ~ 2.4-2.6 ppm (Multiplet, 4H, (c)): These are the four protons on the carbons alpha to the C=N double bond (C2 and C5 positions of the ring). They are deshielded due to their proximity to the electronegative imine group.

-

δ ~ 1.6-1.8 ppm (Multiplet, 4H, (d)): These are the remaining four protons on the beta carbons of the cyclopentyl ring (C3 and C4 positions). These are in a more standard aliphatic environment.

-

δ ~ 1.50 ppm (Singlet, 9H, (a)): This sharp, strong singlet is the classic signature of the nine equivalent protons of the tert-butyl (t-Bu) group. Its integration value of 9H is a crucial validation point.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

-

δ ~ 165-170 ppm: The most downfield signal belongs to the imine carbon (C=N) of the cyclopentylidene group. Its position is characteristic of this functional group. [2]* δ ~ 153 ppm: This signal corresponds to the carbonyl carbon (C=O) of the Boc protecting group. Carbamate carbonyls typically appear in this region. [3]* δ ~ 80 ppm: The quaternary carbon of the tert-butyl group. It is deshielded by the adjacent oxygen atom.

-

δ ~ 35 ppm & ~26 ppm: These signals arise from the aliphatic -CH₂- carbons of the cyclopentyl ring. The carbons alpha to the imine will be further downfield (~35 ppm) than the beta carbons (~26 ppm).

-

δ ~ 28.5 ppm: This strong signal corresponds to the three equivalent methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expertise in Action: Experimental Protocol

Step-by-Step Protocol:

-

Sample Preparation: If the sample is a solid, the KBr pellet method is preferred for high-quality spectra. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. If the sample is an oil or low-melting solid, a thin film can be cast onto a salt plate (NaCl or KBr).

-

Background Collection: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Causality: This is critical to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the sample matrix, ensuring that the final spectrum only shows the absorbance of the compound itself.

-

Sample Analysis: Place the sample in the spectrometer and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorption Bands

The IR spectrum of a hydrazone carbamate contains several distinctive peaks that together form a unique fingerprint.

-

~3200-3300 cm⁻¹ (Medium, sharp): This band is characteristic of the N-H stretching vibration of the secondary amine in the carbazate moiety. [2]* ~2960 & ~2870 cm⁻¹ (Strong): These correspond to the sp³ C-H stretching vibrations from the methyl groups of the t-Bu and the methylene groups of the cyclopentyl ring.

-

~1700-1725 cm⁻¹ (Strong, sharp): This is a critical peak representing the C=O (carbonyl) stretching vibration of the Boc-group's carbamate function. Its high intensity and characteristic position are strong evidence for this group.

-

~1630-1650 cm⁻¹ (Medium): This absorption is assigned to the C=N (imine) stretching vibration of the hydrazone. [2][4]The presence of both this peak and the C=O peak is essential for confirming the overall structure.

-

~1250 & ~1160 cm⁻¹ (Strong): These bands are typically associated with C-O and C-N stretching vibrations within the carbamate group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Expertise in Action: Experimental Protocol

Step-by-Step Protocol:

-

Ionization Method: Electrospray ionization (ESI) is an ideal "soft" ionization technique for this molecule. It typically protonates the molecule, allowing for the observation of the molecular ion plus a proton [M+H]⁺.

-

Instrumentation: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into a high-resolution mass spectrometer (such as a TOF or Orbitrap analyzer). Causality: High-resolution instruments provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₀H₁₈N₂O₂).

-

MS/MS Analysis (Optional but Recommended): To gain further structural information, the [M+H]⁺ ion can be isolated and fragmented (tandem mass spectrometry or MS/MS). Analyzing the resulting daughter ions helps piece the structure together.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₁₈N₂O₂, the expected monoisotopic mass is 198.1368. Therefore, the high-resolution ESI-MS should show a prominent ion at m/z 199.1441 .

-

Key Fragmentation Pathways: The fragmentation pattern provides a self-validating map of the molecule's structure. Common losses observed in MS/MS analysis would include:

-

Loss of isobutylene (56 Da): A very common fragmentation for Boc-protected compounds, resulting in an ion at m/z 143.0866 .

-

Loss of the tert-butyl group (57 Da): Cleavage of the C-C bond results in a fragment at m/z 142.0788 .

-

Loss of the entire Boc group (101 Da): Cleavage of the N-C bond can lead to a fragment corresponding to the cyclopentylidenehydrazine cation at m/z 98.0811 .

-

Summary of Spectroscopic Data

The congruence of data from these independent techniques provides an unassailable confirmation of the chemical structure.

| Technique | Feature | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~1.50 (s, 9H), ~1.7 (m, 4H), ~2.5 (m, 4H), ~8.2 (br s, 1H) | Confirms t-Bu, cyclopentyl, and N-H protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~28.5 (3C), ~26, ~35, ~80, ~153 (C=O), ~168 (C=N) | Maps the unique carbon skeleton. |

| FT-IR | Wavenumber (cm⁻¹) | ~3250 (N-H), ~2960 (C-H), ~1710 (C=O), ~1640 (C=N) | Identifies key carbamate and hydrazone functional groups. |

| HRMS (ESI) | m/z | 199.1441 ([M+H]⁺) | Confirms molecular formula C₁₀H₁₈N₂O₂. |

References

-

Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. ResearchGate. Available at: [Link]

-

Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. MDPI. Available at: [Link]

-

Supporting Information for "A mild and efficient method for the synthesis of tert-butyl carbamates". Royal Society of Chemistry. Available at: [Link]

Sources

tert-Butyl 2-cyclopentylidenehydrazinecarboxylate mechanism of formation

An In-Depth Technical Guide to the Formation of tert-Butyl 2-Cyclopentylidenehydrazinecarboxylate

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, a prominent N-Boc protected hydrazone. The synthesis, achieved through the condensation reaction of tert-butyl carbazate and cyclopentanone, is a cornerstone reaction in modern organic synthesis. This document elucidates the underlying mechanistic principles, explores the causal factors influencing experimental choices, presents a detailed experimental protocol, and discusses methods for structural validation. The content is tailored for researchers, scientists, and professionals in drug development who utilize hydrazone chemistry in the synthesis of complex molecular architectures.

Introduction: The Significance of N-Boc Hydrazones

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, typically formed by the reaction of a ketone or aldehyde with a hydrazine derivative.[1] The resulting carbon-nitrogen double bond is a versatile functional group, serving as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the hydrazine nitrogens, as in tert-butyl carbazate, modulates the nucleophilicity and stability of the reagent, making it an invaluable tool for controlled synthetic transformations.

This compound is a specific N-Boc hydrazone that serves as a stable, versatile intermediate. Its formation is a classic example of nucleophilic addition to a carbonyl group followed by elimination, a fundamental reaction taught in organic chemistry but with nuances critical to achieving high yield and purity in a laboratory setting. This guide will dissect this reaction from first principles to practical application.

The Core Reaction: Mechanistic Principles

The formation of this compound from cyclopentanone and tert-butyl carbazate is a condensation reaction that proceeds in two primary, reversible stages: nucleophilic addition and dehydration.

Stage 1: Nucleophilic Addition to the Carbonyl

The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of tert-butyl carbazate on the electrophilic carbonyl carbon of cyclopentanone. The lone pair of electrons on the terminal nitrogen is more available for attack than the nitrogen adjacent to the Boc group, which experiences electron withdrawal from the carbonyl moiety of the protecting group.

-

Attack: The nucleophilic nitrogen attacks the carbonyl carbon.

-

Intermediate Formation: This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine (or a hemiaminal analog).

Stage 2: Acid-Catalyzed Dehydration

The elimination of a water molecule from the carbinolamine intermediate is the final step and is often the rate-limiting stage of the reaction.[2] This step is significantly accelerated by the presence of an acid catalyst.

-

Protonation of Hydroxyl Group: The acid catalyst (H⁺) protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (-OH₂⁺).

-

Elimination of Water: The lone pair on the adjacent nitrogen atom forms a double bond with the carbon, expelling a molecule of water.

-

Deprotonation: The resulting iminium ion is deprotonated by a base (such as the solvent or the conjugate base of the acid catalyst) to yield the final, stable N-Boc hydrazone product and regenerate the acid catalyst.

While the reaction can proceed without an external catalyst, particularly at elevated temperatures, the use of a mild acid like acetic acid ensures efficient dehydration and drives the equilibrium towards the product.[3][4]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of N-Boc Protected Hydrazones: A Deep Dive into their Chemical Reactivity for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the N-Boc protected hydrazone moiety has emerged as a cornerstone building block. Its unique blend of stability and tunable reactivity provides a powerful tool for the construction of complex molecular architectures, from intricate natural products to innovative antibody-drug conjugates (ADCs). This in-depth technical guide offers a comprehensive exploration of the chemical reactivity of N-Boc protected hydrazones, providing not just protocols, but the underlying scientific principles that govern their transformations. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of this versatile functional group.

The N-Boc Hydrazone: A Marriage of Stability and Latent Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile, acid-labile removal.[1] When appended to a hydrazone, the Boc group profoundly influences the molecule's electronic and steric properties, thereby modulating its reactivity.

The electron-withdrawing nature of the carbamate functionality decreases the nucleophilicity of the adjacent nitrogen atom compared to an unprotected hydrazone. This effect, however, is nuanced. The lone pair on the Boc-protected nitrogen can still participate in resonance, influencing the overall electronic distribution of the hydrazone system. Sterically, the bulky tert-butyl group can direct the approach of reagents, leading to enhanced stereoselectivity in certain reactions. Understanding this interplay is crucial for predicting and controlling the outcomes of subsequent chemical transformations.

Synthesis of N-Boc Protected Hydrazones: The Gateway to Versatility

The reliable and efficient synthesis of N-Boc protected hydrazones is the essential first step in their application. The most common and straightforward method involves the condensation of a carbonyl compound (aldehyde or ketone) with tert-butyl carbazate.

Experimental Protocol: General Procedure for the Synthesis of N-Boc Hydrazones

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

tert-Butyl carbazate (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., ethanol, methanol, or THF)

-

Catalyst (optional, e.g., glacial acetic acid)

Procedure:

-

To a solution of the carbonyl compound in the chosen anhydrous solvent (5-10 mL per mmol of carbonyl compound), add tert-butyl carbazate.

-

For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (1-2 drops) can be added to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-Boc protected hydrazone.[2]

Causality Behind Experimental Choices: The use of an anhydrous solvent is critical to prevent hydrolysis of the hydrazone product. The optional addition of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by tert-butyl carbazate.

Table 1: Representative Examples of N-Boc Hydrazone Synthesis

| Carbonyl Compound | Product | Yield (%) | Reference |

| Benzaldehyde | N-Boc-benzaldehyde hydrazone | >95 | [2] |

| Cyclohexanone | N-Boc-cyclohexanone hydrazone | 92 | [2] |

| 4-Nitrobenzaldehyde | N-Boc-(4-nitro)benzaldehyde hydrazone | 98 | [2] |

Nucleophilic Reactivity: The N-Boc Hydrazone as a Versatile Donor

Despite the electronic influence of the Boc group, the nitrogen atom of an N-Boc hydrazone can act as a potent nucleophile under appropriate conditions. This reactivity is central to many of its synthetic applications.

The Mitsunobu Reaction: A Classic Transformation with a Modern Twist

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[3][4] N-Boc protected hydrazones can serve as effective nitrogen nucleophiles in this reaction, providing a route to N-alkylated hydrazides.

Diagram 1: Mitsunobu Reaction Workflow

Caption: Workflow for the Mitsunobu reaction using an N-Boc hydrazone.

Experimental Protocol: Mitsunobu Reaction with N-Boc Hydrazones

Materials:

-

Primary or secondary alcohol (1.0 equiv)

-

N-Boc protected hydrazone (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of the alcohol and N-Boc protected hydrazone in anhydrous THF, add triphenylphosphine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DEAD or DIAD dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the N-alkylated hydrazide.[5]

Trustworthiness of the Protocol: The formation of triphenylphosphine oxide as a white precipitate is a visual indicator of reaction progress. Monitoring by TLC is essential to determine the point of complete consumption of the starting alcohol.

Michael Addition: Carbon-Nitrogen Bond Formation

N-Boc protected hydrazones can participate as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction provides a valuable method for the formation of C-N bonds and the synthesis of functionalized hydrazides.[6]

Alkylation Reactions

The nitrogen atom of an N-Boc hydrazone can be alkylated using various electrophiles. This reaction is typically carried out in the presence of a base to deprotonate the N-H bond, enhancing its nucleophilicity. This method provides access to a wide range of substituted hydrazides.[7]

Cycloaddition Reactions: Building Rings with N-Boc Hydrazones

N-Boc protected hydrazones are valuable partners in a variety of cycloaddition reactions, enabling the construction of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.[8]

[2+2] Cycloaddition Reactions

Gold(I)-catalyzed intermolecular [2+2] cycloaddition of allenamides with α,β-unsaturated hydrazones provides an efficient route to highly substituted cyclobutanes.[9][10] This transformation highlights the ability of the N-Boc hydrazone to participate in transition-metal-catalyzed processes.

[2+2+1] Cycloaddition Reactions

In a copper-catalyzed process, N-tosylhydrazones (which can be conceptually related to N-Boc hydrazones in terms of their utility as diazo precursors) can undergo a [2+2+1] cycloaddition with tert-butyl nitrite and alkenes to furnish isoxazolines. This reaction proceeds through the in situ generation of a diazo compound, showcasing the versatility of the hydrazone functionality.

Diagram 2: [2+2+1] Cycloaddition Mechanism Overview

Caption: Simplified mechanism of the [2+2+1] cycloaddition.

Applications in Drug Development and Total Synthesis

The chemical reactivity of N-Boc protected hydrazones has been leveraged in the synthesis of numerous biologically active molecules and complex natural products.

Heterocycle Synthesis

N-Boc protected hydrazones are key precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazoles, pyridazines, and indoles.[8][11] The ability to introduce diverse substituents via the carbonyl component and subsequent reactions of the hydrazone moiety makes this a highly modular approach.

Antibody-Drug Conjugates (ADCs)

Hydrazone linkages, often derived from hydrazide precursors, have been employed as acid-labile linkers in ADCs. The hydrazone bond is relatively stable at the physiological pH of blood but is cleaved in the acidic environment of tumor cell lysosomes, releasing the cytotoxic payload. While N-Boc protection is typically removed during the synthesis of the final ADC, the fundamental reactivity of the hydrazone is central to this drug delivery strategy.

Deprotection: Unveiling the Hydrazine Functionality

The final step in many synthetic sequences involving N-Boc protected hydrazones is the removal of the Boc group to liberate the free hydrazine or hydrazone. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc protected hydrazone

-

Acidic reagent (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent)

-

Solvent (e.g., dichloromethane (DCM), dioxane)

Procedure:

-

Dissolve the N-Boc protected hydrazone in a suitable solvent.

-

Add the acidic reagent and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Authoritative Grounding: The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and the carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide.[1]

Conclusion

N-Boc protected hydrazones represent a class of organic intermediates whose synthetic utility continues to expand. Their predictable reactivity, coupled with the reliability of their synthesis and deprotection, makes them an invaluable tool for organic chemists in both academic and industrial settings. From their role as versatile nucleophiles and cycloaddition partners to their application in the synthesis of life-saving therapeutics, the chemistry of N-Boc protected hydrazones is a testament to the power of fundamental organic reactions in driving innovation. This guide provides a solid foundation for harnessing the full potential of these remarkable building blocks.

References

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

- Bredihhin, A., et al. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. 2005, 7(16), 3581-3583.

-

Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

-

ResearchGate. Substrate scope studies. Boc– t BuOC(O), Cbz–PhCH2OC(O). Yields and Z/E... Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

- But, T. Y. S., & Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal. 2007, 2(11), 1340-1355.

-

ResearchGate. Scope of hydrazone substrates.aReaction conditions as in Table 1, entry... Available from: [Link]

-

ResearchGate. Synthesis of N‐Boc‐N‐allyhydrazones 20. | Download Scientific Diagram. Available from: [Link]

-

YouTube. Mitsunobu Reaction - reaction mechanism and experimental procedure. Available from: [Link]

-

Sci-Hub. Gold(I)-Catalyzed Intermolecular Cycloaddition of Allenamides with α,β-Unsaturated Hydrazones: Efficient Access to Highly Substituted Cyclobutanes. Available from: [Link]

-

Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. Available from: [Link]

-

ACS Publications. Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Available from: [Link]

-

ACS Publications. Gold(I)-Catalyzed Intermolecular Cycloaddition of Allenamides with α,β-Unsaturated Hydrazones: Efficient Access to Highly Substituted Cyclobutanes. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

-

ResearchGate. Substrate scope for hydrazones.[a,b] [a] The reactions were carried out... Available from: [Link]

-

PubMed. Gold(I)-catalyzed Intermolecular Cycloaddition of Allenamides With α,β-unsaturated Hydrazones: Efficient Access to Highly Substituted Cyclobutanes. Available from: [Link]

-

ResearchGate. Substrate scope of allylic alcohols and hydrazones. General reaction... Available from: [Link]

-

Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Available from: [Link]

-

Wiley Online Library. Update on the Synthesis of N‐Heterocycles via Cyclization of Hydrazones (2017–2021). Available from: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Available from: [Link]

-

ResearchGate. The addition of hydrazines to β‐perfluorinated dicarbonyl Michael acceptor. Available from: [Link]

-

TSI Journals. A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Available from: [Link]

-

Taylor & Francis Online. Full article: N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. Available from: [Link]

-

Semantic Scholar. Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Available from: [Link]

-

Semantic Scholar. Gold(I)-Catalyzed Intermolecular Cycloaddition of Allenamides with α,β-Unsaturated Hydrazones: Efficient Access to Highly Substituted Cyclobutanes. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

-

Estonian Academy Publishers. Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ACS Publications. Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Available from: [Link]

-

YouTube. Graphviz and dot: Generating Diagrams with Code. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress. Available from: [Link]

-

PubMed Central. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Available from: [Link]

-

Semantic Scholar. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Available from: [Link]

-

RSC Publishing. Gold(i)-catalyzed [2 + 2 + 2] cycloaddition of allenamides, alkenes and aldehydes: a straightforward approach to tetrahydropyrans. Available from: [Link]

-

GitHub. eviltester/graphviz-steps: Graphviz files parser for sequences in one file. Available from: [Link]

-

DevTools daily. Free Graphviz / Dot online editor. Available from: [Link]

-

Frontiers. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Available from: [Link]

-

PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

-

ResearchGate. Substrate scope of diazo compounds. Reaction conditions: 1 was prepared... Available from: [Link]

-

NIH. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Available from: [Link]

-

Graphviz. dot. Available from: [Link]

-

ResearchGate. A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Available from: [Link]

-

Graphviz. Drawing graphs with dot. Available from: [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available from: [Link]

-

NIH. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Available from: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gold(I)-catalyzed intermolecular cycloaddition of allenamides with α,β-unsaturated hydrazones: efficient access to highly substituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Heterocycle synthesis [organic-chemistry.org]

Role of tert-butyl carbazate in organic synthesis

An In-Depth Technical Guide to the Role of tert-Butyl Carbazate in Organic Synthesis

Abstract

Tert-butyl carbazate (CAS 870-46-2), also known as Boc-hydrazine, is a versatile and indispensable reagent in modern organic synthesis.[1] Its unique structure, featuring a hydrazine moiety masked by the robust tert-butoxycarbonyl (Boc) protecting group, renders it a cornerstone for the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive exploration of the core applications of tert-butyl carbazate, focusing on its pivotal role in the formation of N-Boc-hydrazones, its specialized function in protecting group chemistry, and its utility as a precursor for the construction of nitrogen-containing heterocycles. We will delve into reaction mechanisms, provide field-proven experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the technical insights required for its effective application.

The Fundamental Role: Synthesis of N-Boc-Hydrazones

The most prominent application of tert-butyl carbazate is its reaction with aldehydes and ketones to form stable, often crystalline, N-Boc-protected hydrazones.[3][4] These derivatives are not merely intermediates but crucial, isolable building blocks for subsequent transformations, including the synthesis of biologically active compounds like HIV-1 protease inhibitors.[3][5][6]

Mechanism of Hydrazone Formation

The reaction proceeds via a well-established two-step acid-catalyzed condensation mechanism. Understanding this pathway is critical for optimizing reaction conditions and maximizing yields.

-

Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a transient tetrahedral intermediate known as a carbinolhydrazine.[3]

-

Dehydration: This intermediate undergoes an acid-catalyzed dehydration. Protonation of the hydroxyl group by a catalytic amount of weak acid (e.g., acetic acid) converts it into a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), the defining feature of the hydrazone.[3]

The overall reaction is reversible, and its success often hinges on the effective removal of water to drive the equilibrium towards the product.[3] The rate of formation is significantly pH-dependent, with mild acidic conditions generally providing the optimal balance between activating the carbonyl group and ensuring the nucleophilicity of the hydrazine.[3]

Sources

Discovery and significance of cyclopentylidenehydrazine derivatives

An In-Depth Technical Guide to the Synthesis, Properties, and Significance of Cyclopentylidenehydrazine Derivatives

Abstract